molecular formula C23H22N2O5S B2697756 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 922035-45-8

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2697756
CAS No.: 922035-45-8
M. Wt: 438.5
InChI Key: PPMMUEUIIDXWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is a related compound with the molecular formula C17H14O4 . Another related compound is "11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid" .


Synthesis Analysis

The synthesis of these types of compounds is complex and often involves multiple steps. For example, the patent WO2015017412A1 describes the synthesis of a series of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. The molecular formula of “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is C17H14O4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point of a related compound is 130-132°C, and its density is 1.39 g/cm3 .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Research into compounds structurally related to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide has demonstrated their potential in enzyme inhibition and as therapeutic agents. For instance, compounds featuring [1,4]oxazepine-based primary sulfonamides exhibit strong inhibition of human carbonic anhydrases, which are relevant for therapeutic applications (Sapegin et al., 2018). Such inhibitors are significant due to their roles in various physiological processes and potential for treating diseases like glaucoma, epilepsy, and cancer.

Antimicrobial and Antiproliferative Agents

Sulfonamides, including derivatives similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and antiproliferative properties. A study by Abd El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives displaying significant cytotoxic activity against human cell lines, such as lung and liver carcinoma, and notable antimicrobial efficacy (Abd El-Gilil, 2019). This highlights the potential of sulfonamide-based compounds in cancer treatment and as antibacterial agents.

Anticancer Activity

Further studies have explored the anticancer activity of compounds within this chemical family. For example, new dihydrodibenzoxepins isolated from natural sources demonstrated anti-tumor activities against human tumor cell lines, indicating the potential of such compounds in developing new anticancer drugs (Wu et al., 2006).

Synthesis and Bioevaluation of Derivatives

Research efforts have also focused on the synthesis and bioevaluation of sulfonamide derivatives for various pharmacological applications. For instance, the synthesis of quinazolin-4-yl-aminobenzenesulfonamide derivatives has been conducted, revealing their potential as diuretic and antihypertensive agents, further expanding the therapeutic utility of this chemical class (Rahman et al., 2014).

Novel Synthetic Routes and Chemical Properties

Additionally, innovative synthetic routes have been developed to construct dibenzo[b,f][1,4]oxazepine derivatives, showcasing the chemical versatility and potential for generating novel compounds with significant biological activities (Zaware et al., 2015). This research underlines the ongoing interest in exploring the therapeutic and chemical properties of this compound family.

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the target they interact with. For instance, some 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives are selective inhibitors of the Dopamine D2 receptor .

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-12-29-17-6-8-18(9-7-17)31(27,28)25-16-5-11-21-19(14-16)23(26)24-20-13-15(2)4-10-22(20)30-21/h4-11,13-14,25H,3,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMMUEUIIDXWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.